
(4-Ethynylfuran-3-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethynylfuran-3-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H12OSi. This compound is characterized by the presence of a furan ring substituted with an ethynyl group at the 4-position and a trimethylsilyl group at the 3-position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylfuran-3-yl)(trimethyl)silane typically involves the coupling of a furan derivative with an ethynylsilane. One common method is the palladium-catalyzed cross-coupling reaction between 4-bromo-3-trimethylsilylfuran and ethynyltrimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a palladium catalyst, a base (e.g., triethylamine), and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced furan derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles such as halides or alkoxides replace the trimethylsilyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides (e.g., bromide) or alkoxides (e.g., methoxide) in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Applications De Recherche Scientifique
(4-Ethynylfuran-3-yl)(trimethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioactive molecules and probes for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4-Ethynylfuran-3-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the trimethylsilyl group can be easily substituted or removed under appropriate conditions. These reactions enable the compound to interact with molecular targets and pathways, facilitating the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in similar applications but with different reactivity.
Triethylsilane: Another organosilicon compound, (C2H5)3SiH, often used as a reducing agent in organic synthesis.
(4-Bromofuran-3-yl)(trimethyl)silane: A precursor in the synthesis of (4-Ethynylfuran-3-yl)(trimethyl)silane.
Uniqueness: this compound is unique due to the presence of both an ethynyl group and a trimethylsilyl group on the furan ring. This combination of functional groups provides versatility in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
116487-12-8 |
|---|---|
Formule moléculaire |
C9H12OSi |
Poids moléculaire |
164.28 g/mol |
Nom IUPAC |
(4-ethynylfuran-3-yl)-trimethylsilane |
InChI |
InChI=1S/C9H12OSi/c1-5-8-6-10-7-9(8)11(2,3)4/h1,6-7H,2-4H3 |
Clé InChI |
MPKOXFIGECWRDQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=COC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


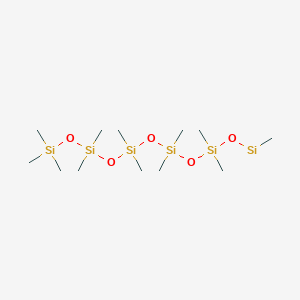
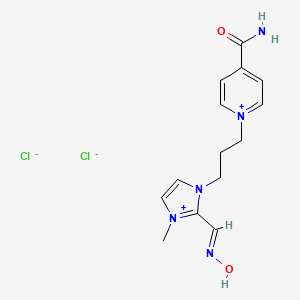
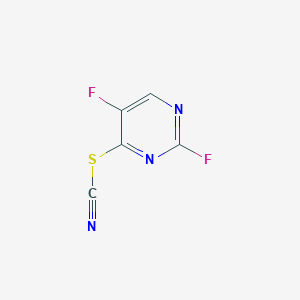
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
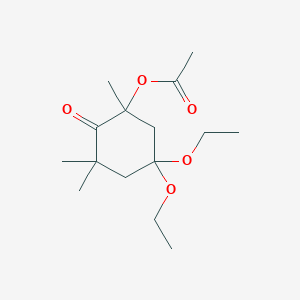
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
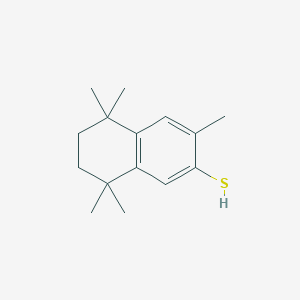
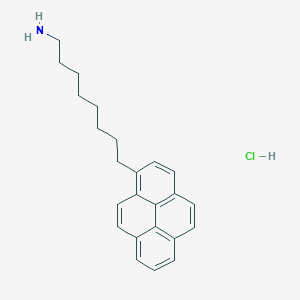
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
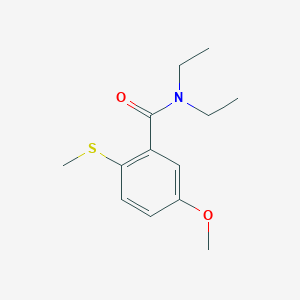


![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)
